molecular formula C9H8N2O3 B182110 7-Methoxy-4-nitro-1H-indole CAS No. 175913-32-3

7-Methoxy-4-nitro-1H-indole

Cat. No.: B182110
CAS No.: 175913-32-3
M. Wt: 192.17 g/mol
InChI Key: LLEMQUFWHPCBIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-nitro-1H-indole typically involves the nitration of 7-methoxyindole. One common method is the reaction of 7-methoxyindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-nitro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Biological Activity

Overview

7-Methoxy-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound features both methoxy and nitro groups, which enhance its chemical reactivity and potential therapeutic applications. Research indicates that indole derivatives, including this compound, exhibit various biological activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties .

The biological activity of this compound is primarily attributed to its interactions with multiple biological targets:

  • Receptor Binding : Indole derivatives have been shown to bind with high affinity to various receptors, influencing numerous biochemical pathways .
  • Cellular Effects : The compound has demonstrated effects on cellular proliferation and apoptosis, particularly in cancer cell lines .
  • Biochemical Pathways : It is involved in key metabolic pathways and can modulate the activity of enzymes related to inflammation and cancer progression .

Biological Activities

The following table summarizes the main biological activities associated with this compound:

Activity Description References
Anticancer Inhibits growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
Antimicrobial Exhibits activity against a range of microbial pathogens, including bacteria and fungi.
Anti-inflammatory Reduces inflammation markers in vitro and in animal models.
Antiviral Shows potential in inhibiting viral replication in specific assays.
Antioxidant Scavenges free radicals, contributing to cellular protection mechanisms.

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Anticancer Activity :
    • A study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
    • In vivo experiments using mouse xenograft models showed a marked reduction in tumor size when treated with this compound compared to controls, suggesting its potential as a lead compound for cancer therapy .
  • Antimicrobial Properties :
    • Research indicated that this compound displayed strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating its potential as an alternative antimicrobial agent .
  • Anti-inflammatory Effects :
    • In an experimental model of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory disorders .

Properties

IUPAC Name

7-methoxy-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-3-2-7(11(12)13)6-4-5-10-9(6)8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEMQUFWHPCBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-benzenesulfonyl-7-methoxy-4-nitro-1H-indole (R) (1 eq) in methanol was added a solution of sodium hydroxide (5 eq) in water. The solution was heated to reflux for 3 hrs. Methanol was removed under reduced pressure then water and ethyl acetate were added. The ethyl acetate layer separated and washed repeatedly (3×) with water. The ethyl acetate layer was concentrated and evaporated to dryness to produce the desired product.
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